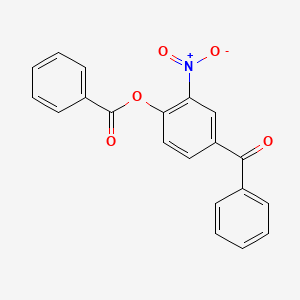

4-Benzoyl-2-nitrophenyl benzoate

Description

Contextualization of Ester Linkages and Aromatic Substitution Patterns in Chemical Reactivity

The reactivity of substituted aryl benzoate (B1203000) esters is fundamentally governed by two key structural features: the ester linkage and the substitution pattern on the aromatic rings. The ester group (-COO-) itself is a site of potential chemical transformation, most notably hydrolysis, which cleaves the ester back into its constituent carboxylic acid and alcohol. researchgate.net The rate and ease of this reaction are heavily influenced by the electronic nature of the substituents on the aromatic rings. nih.gov

Furthermore, the aromatic rings can undergo substitution reactions. The existing substituents on the rings direct the position of new incoming groups, a phenomenon critical for the strategic synthesis of complex molecules. rsc.org Aromatic rearrangement reactions, such as the "ester dance," where an ester group can move to an adjacent position on the aromatic ring under specific catalytic conditions, further highlight the dynamic reactivity of these systems. fishersci.com

Significance of Electron-Withdrawing (e.g., Nitro) and Aromatic Ketone (e.g., Benzoyl) Substituents in Aromatic Systems

The chemical behavior of 4-Benzoyl-2-nitrophenyl benzoate is profoundly influenced by its substituents: a nitro group (-NO₂) and a benzoyl group (-C(O)Ph).

The nitro group is a powerful electron-withdrawing group, both through inductive effects and resonance. researchgate.net This strong electron-withdrawing nature decreases the electron density of the aromatic ring to which it is attached, making the ring less susceptible to electrophilic attack but more reactive towards nucleophilic aromatic substitution. rsc.orgsmolecule.com The presence of a nitro group can also increase the acidity of nearby C-H bonds. rsc.org

The benzoyl group , which is an aromatic ketone, also acts as an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. scbt.com The phenyl group component of the benzoyl moiety is generally considered to have an electron-withdrawing inductive effect, though its resonance effect can be donating or withdrawing depending on the system it's attached to. In the context of an aryl benzoate, the benzoyl group attached to the ester oxygen will influence the electronic properties of the entire molecule.

In this compound, the phenyl ring bearing the nitro and benzoyl groups is significantly electron-deficient. This electronic characteristic is central to its reactivity and potential applications.

Overview of Research Domains Relevant to this compound and Its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research domains of its close analogues, such as 4-nitrophenyl benzoate and other substituted nitrophenyl benzoates, provide a clear indication of its potential areas of relevance.

These compounds are frequently utilized in:

Enzyme Kinetics: Nitrophenyl esters are classic substrates for studying the activity of hydrolytic enzymes like esterases and lipases. The hydrolysis reaction releases a colored nitrophenolate ion, which allows for easy spectrophotometric monitoring of the enzyme's catalytic rate.

Mechanistic Organic Chemistry: The well-defined structure and predictable reactivity of these esters make them ideal model substrates for investigating reaction mechanisms, particularly nucleophilic acyl substitution.

Organic Synthesis: Substituted aryl benzoates serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or liquid crystalline properties.

Materials Science: The rigid structure of aryl benzoates makes them candidates for the development of liquid crystals.

Antimicrobial Research: Certain benzoate derivatives have been investigated for their antimicrobial and disinfectant properties. For instance, analogues of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide have shown promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with the nitrophenyl group being crucial for this activity.

Interactive Data Table: Properties of a Close Analog, 4-Nitrophenyl benzoate

To provide context for the expected properties of this compound, the following table summarizes the known data for the related compound, 4-Nitrophenyl benzoate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₄ | |

| Molecular Weight | 243.22 g/mol | |

| Melting Point | 142 - 144 °C | researchgate.net |

| Appearance | Cream Solid | researchgate.net |

| Solubility | Insoluble in water | researchgate.net |

| CAS Number | 959-22-8 |

Synthesis and Characterization

A common method for the synthesis of aryl benzoates is the esterification of a phenol (B47542) with a benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). rsc.org This general approach can be adapted for the synthesis of this compound.

A plausible synthetic route would involve the reaction of 4-benzoyl-2-nitrophenol with benzoyl chloride. The base would serve to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the ester carbonyl (C=O) stretching, typically around 1740-1720 cm⁻¹, and for the nitro group (N-O) stretching, usually seen as two bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. researchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR spectra would show a complex set of signals in the aromatic region, corresponding to the protons and carbons of the three distinct phenyl rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and benzoyl groups. fishersci.com

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the cleavage of the ester bond, yielding benzoyl and nitrophenoxy fragments.

Structure

3D Structure

Properties

CAS No. |

82469-49-6 |

|---|---|

Molecular Formula |

C20H13NO5 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

(4-benzoyl-2-nitrophenyl) benzoate |

InChI |

InChI=1S/C20H13NO5/c22-19(14-7-3-1-4-8-14)16-11-12-18(17(13-16)21(24)25)26-20(23)15-9-5-2-6-10-15/h1-13H |

InChI Key |

VRZOZRVGQISRMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Analysis of 4 Benzoyl 2 Nitrophenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Detailed Proton (¹H) NMR Spectral Assignment for Aromatic Protons and Ester Linkage Confirmation

The ¹H NMR spectrum of 4-benzoyl-2-nitrophenyl benzoate (B1203000) provides critical information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the nitrophenyl ring are significantly influenced by the strong electron-withdrawing nitro group, causing them to appear at lower field (higher chemical shift) values. For instance, in related nitrophenyl benzoates, these protons typically resonate as doublets in the 8.27-8.41 ppm range. smolecule.com Protons on the benzoyl ring generally appear as multiplets between 7.28 and 7.68 ppm. smolecule.com

The presence of the ester linkage is confirmed by the characteristic chemical shifts of the protons on the aromatic rings adjacent to the ester group. The specific splitting patterns and coupling constants (J values) further aid in the precise assignment of each proton to its position on the aromatic rings. For example, a doublet with a J value of around 8-9 Hz is characteristic of ortho-coupling between adjacent protons on a benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in 4-Benzoyl-2-nitrophenyl Benzoate This table presents predicted chemical shift ranges based on data from similar compounds. Actual values may vary.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Protons on the 2-nitrophenyl ring | 8.0 - 8.5 | m |

| Protons on the benzoyl ring | 7.3 - 7.8 | m |

| Protons on the benzoate ring | 7.4 - 8.2 | m |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The ester carbonyl carbon is particularly noteworthy, typically appearing in the downfield region around 164-166 ppm. rsc.org The carbon atoms attached to the nitro group are also shifted downfield due to its electron-withdrawing nature.

To definitively assign each carbon signal and to understand the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. columbia.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound This table presents predicted chemical shift ranges based on data from similar compounds. Actual values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 164 - 166 |

| Aromatic Carbons (C-NO₂) | 145 - 151 |

| Other Aromatic Carbons | 120 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent features include:

Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the ester functionality. For a similar compound, 4-nitrophenyl-4'-nitrobenzoate, this peak appears at 1752 cm⁻¹. researchgate.net

Nitro (NO₂) Group Stretches: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com In 4-nitrophenyl-4'-nitrobenzoate, these are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while aromatic C=C stretching modes are found in the fingerprint region below 1600 cm⁻¹. smolecule.com

C-O Ester Stretch: The stretching vibration of the C-O single bond in the ester group typically gives rise to absorptions in the 1300-1000 cm⁻¹ region. For 4-nitrophenyl-4'-nitrobenzoate, a strong absorption at 1195 cm⁻¹ is attributed to the C-O stretch. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1700 - 1750 |

| Nitro | Asymmetric N-O Stretch | 1550 - 1475 |

| Nitro | Symmetric N-O Stretch | 1360 - 1290 |

| Ester | C-O Stretch | 1300 - 1000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | < 1600 |

Mass Spectrometry Techniques for Molecular Formula Validation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition and thus validate the molecular formula of the compound.

For this compound (C₁₉H₁₁NO₅), the expected exact mass can be calculated. The HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice and the precise coordinates of each atom within the molecule can be obtained.

Crystal System, Space Group, and Unit Cell Parameter Determination

SCXRD analysis of a suitable single crystal of this compound would reveal its crystal system, space group, and unit cell parameters. For instance, a related compound, 4-formyl-2-nitrophenyl benzoate, crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net Its unit cell parameters were determined to be a = 11.3478 (11) Å, b = 3.7101 (5) Å, c = 27.723 (2) Å, and β = 94.979 (9)°. researchgate.net Similar detailed information would be obtained for this compound, providing unequivocal proof of its solid-state structure. The analysis would also reveal intermolecular interactions, such as C-H···O hydrogen bonds, which influence the packing of the molecules in the crystal lattice. researchgate.net

Table 4: Crystallographic Data for the Related Compound 4-Formyl-2-nitrophenyl benzoate This data is for a structurally similar compound and provides an example of the parameters determined by SCXRD.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.3478 (11) | researchgate.net |

| b (Å) | 3.7101 (5) | researchgate.net |

| c (Å) | 27.723 (2) | researchgate.net |

| β (°) | 94.979 (9) | researchgate.net |

| Volume (ų) | 1162.8 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Molecular Conformation, Torsion Angles, and Dihedral Angles Between Aromatic Rings

The molecular conformation of this compound is expected to be non-planar, primarily due to the steric hindrance between the multiple substituents on the phenyl rings. The rotational freedom around the ester linkage and the bond connecting the benzoyl group to the nitrophenyl ring would lead to a twisted conformation.

The central ester group (-COO-) is anticipated to be relatively planar. However, the two aromatic rings—the benzoate ring and the 2-nitrophenyl ring—will likely be twisted with respect to this ester plane and with respect to each other. In a closely related molecule, 4-Formyl-2-nitro-phenyl benzoate, the dihedral angle between the two aromatic rings is reported to be 46.37(8)°. nih.govresearchgate.net For other related compounds, such as 4-nitrophenyl 2-methylbenzoate (B1238997), the dihedral angles between the aromatic rings can vary significantly, with reported values of 36.99(5)° and 55.04(5)° for two different molecules in the asymmetric unit. researchgate.net In 2-Benzoyl-4-chloro-phenyl benzoate, the dihedral angle between the benzoyl and benzoate rings is 81.17(5)°. nih.gov This wide range suggests that the exact dihedral angle in this compound will be influenced by the specific electronic and steric effects of the benzoyl and nitro groups.

The nitro group at the 2-position of the phenyl ring is likely to be twisted out of the plane of the ring to which it is attached due to the steric hindrance from the adjacent benzoyl group at the 4-position. In similar structures, nitro groups have been observed to be twisted out of the plane of their corresponding benzene rings by angles ranging from a few degrees to more significant deviations. otterbein.eduiucr.org

Table 1: Expected Torsion and Dihedral Angles in this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Reference Compound(s) |

| Dihedral Angle (Benzoyl Ring vs. Nitrophenyl Ring) | ~40-80° | 4-Formyl-2-nitro-phenyl benzoate nih.govresearchgate.net, 2-Benzoyl-4-chloro-phenyl benzoate nih.gov |

| Torsion Angle (C-C-C=O of Benzoyl Group) | Near 180° (for planarity) | General observation for benzoyl groups |

| Torsion Angle (O-N-C-C of Nitro Group) | Expected to be non-zero due to steric hindrance | 4-nitrophenyl 2-methylbenzoate researchgate.net |

Analysis of Intramolecular Non-Covalent Interactions (e.g., C-H···O Hydrogen Bonds)

The specific arrangement of atoms in this compound is conducive to the formation of intramolecular non-covalent interactions, particularly C-H···O hydrogen bonds. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in stabilizing the molecular conformation.

Table 2: Potential Intramolecular C-H···O Hydrogen Bonds in this compound

| Donor | Acceptor | Potential for Interaction |

| C-H (Benzoyl Ring) | O (Nitro Group) | High |

| C-H (Benzoyl Ring) | O (Ester Carbonyl) | Moderate |

| C-H (Nitrophenyl Ring) | O (Benzoyl Carbonyl) | Moderate |

Supramolecular Assembly and Crystal Packing Motifs (e.g., Intermolecular Hydrogen Bonding Networks, π-π Stacking Interactions)

The crystal structure of this compound is expected to be governed by a combination of weak intermolecular interactions, leading to a complex three-dimensional supramolecular assembly.

Intermolecular Hydrogen Bonding: In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing will likely be dominated by weak C-H···O intermolecular hydrogen bonds. These interactions would involve hydrogen atoms from the aromatic rings acting as donors and the oxygen atoms of the nitro and carbonyl groups acting as acceptors. In the crystal structure of 4-Formyl-2-nitro-phenyl benzoate, molecules are linked by weak C-H···O interactions, forming helical chains. nih.govresearchgate.net Similarly, in 2-benzoyl-4-chloro-phenyl benzoate, molecules are connected into centrosymmetric dimers by pairs of C-H···O hydrogen bonds. nih.gov

π-π Stacking Interactions: The presence of multiple aromatic rings suggests the likelihood of π-π stacking interactions contributing to the crystal packing. These interactions would occur between the electron-rich benzoyl rings and the electron-deficient nitrophenyl rings of adjacent molecules. The offset or slipped-parallel arrangement is more likely than a face-to-face stacking due to the electrostatic repulsion between the π-systems. In related nitro-aromatic compounds, π-π stacking has been observed to play a significant role in the crystal packing. otterbein.edu

Mechanistic Investigations of Chemical Reactions Involving 4 Benzoyl 2 Nitrophenyl Benzoate and Analogues

Nucleophilic Acyl Substitution Reactions

Kinetic Studies of Aminolysis Processes

The aminolysis of esters, a fundamental nucleophilic acyl substitution reaction, has been a subject of extensive mechanistic investigation. These studies, often employing analogues like 4-nitrophenyl benzoate (B1203000), provide valuable insights into the factors governing the reaction rates and pathways. The reactivity of these esters is influenced by the nature of the nucleophile, the leaving group, and substituents on the benzoyl moiety.

Influence of Nucleophile Basicity and Steric Hindrance on Reaction Rates

The rate of aminolysis is significantly influenced by the basicity of the attacking amine. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the conjugate acid of the amine, are often linear. The slope of this plot, known as the Brønsted coefficient (βnuc), provides a measure of the sensitivity of the reaction rate to the nucleophile's basicity. For the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines, linear Brønsted-type plots were observed with βnuc values ranging from 0.66 to 0.82. Similarly, the aminolysis of 4-nitrophenyl 2-furoate and 4-nitrophenyl benzoate with secondary alicyclic amines yielded linear Brønsted plots with βnuc values of 0.78 and 0.85, respectively. These substantial βnuc values indicate a significant development of positive charge on the nitrogen atom in the transition state.

Steric hindrance in the nucleophile can also affect reaction rates. For instance, in the aminolysis of methyl 4-nitrophenyl thionocarbonate, substitution of a methoxy (B1213986) group with a bulkier phenoxy group resulted in lower rate constants (k1 values) due to increased steric hindrance. nih.gov This demonstrates that the three-dimensional shape of the nucleophile plays a crucial role in its ability to approach the electrophilic carbonyl carbon.

| Compound/Reaction | Nucleophile | βnuc | Significance |

| 4-Nitrophenyl X-substituted-2-methylbenzoates | Cyclic secondary amines | 0.66 - 0.82 | Indicates departure of the leaving group is the rate-determining step. |

| 4-Nitrophenyl 2-furoate | Secondary alicyclic amines | 0.78 | Suggests a significant positive charge develops on the nitrogen atom in the transition state. |

| 4-Nitrophenyl benzoate | Secondary alicyclic amines | 0.85 | Similar to 4-nitrophenyl 2-furoate, indicating a comparable transition state charge development. |

Examination of Rate-Determining Steps (RDS) and Intermediate Formation (e.g., Tetrahedral Intermediates)

The formation of a tetrahedral intermediate is a key feature of the stepwise mechanism. semanticscholar.org The reaction of phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines, for example, proceeds through the formation of a tetrahedral addition intermediate (T±), with its formation (the k1 step) being the rate-determining step. nih.gov However, for the aminolysis of methyl 4-nitrophenyl thionocarbonate (with the exception of piperidine), the breakdown of the intermediate is more complex, with the rate being dependent on both the expulsion of the leaving group and the deprotonation of the amine. nih.gov

Nonlinear Hammett plots, which correlate reaction rates with substituent constants, can sometimes indicate a change in the rate-determining step. However, for the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines, linear Yukawa-Tsuno plots revealed that the nonlinearity in the Hammett plots was not due to a change in the RDS but rather to resonance stabilization of the substrates. koreascience.kr

Distinguishing Between Concerted and Stepwise Mechanisms

The distinction between a concerted mechanism, where bond formation and bond breaking occur simultaneously, and a stepwise mechanism, involving a discrete intermediate, is a central theme in the study of aminolysis. The choice of mechanism can be influenced by factors such as the leaving group. For instance, changing the leaving group from 4-pyridyloxide in 4-pyridyl X-substituted benzoates to 2-pyridyloxide in 2-pyridyl X-substituted benzoates resulted in a shift from a stepwise to a concerted mechanism. datapdf.com

Linear Brønsted-type plots are often indicative of a single, dominant reaction mechanism. In the aminolysis of 4-nitrophenyl 2-furoate, the linear plot suggests that the reaction proceeds via a rate-determining breakdown of the addition intermediate, consistent with a stepwise process. In contrast, for the aminolysis of phenyl 4-nitrophenyl thionocarbonate, a change in the leaving group from phenoxy to 4-nitrophenoxy was found to shift the mechanism from stepwise to concerted. nih.gov

Kinetic isotope effects can also provide evidence for a particular mechanism. For the aminolysis of 2-pyridyl X-substituted benzoates, a deuterium (B1214612) kinetic isotope effect of 1.3 ± 0.1 supported a proposed concerted mechanism involving a cyclic transition state. datapdf.com

Hydrolysis Reactions (Enzymatic and Non-Enzymatic)

Spectrophotometric Monitoring of Hydrolysis Kinetics

The hydrolysis of esters like 4-benzoyl-2-nitrophenyl benzoate and its analogues can be conveniently monitored using spectrophotometry. The cleavage of the ester bond often leads to the release of a chromophoric leaving group, such as 4-nitrophenoxide or 4-nitrophenol (B140041), which absorbs light at a specific wavelength. semanticscholar.orgemerginginvestigators.org

For instance, the hydrolysis of 4-nitrophenyl benzoate and its para-substituted derivatives can be tracked by monitoring the increase in absorbance at around 400-413 nm, which corresponds to the formation of the yellow-colored 4-nitrophenolate (B89219) ion. semanticscholar.orgemerginginvestigators.orgresearchgate.net This technique allows for the determination of pseudo-first-order rate coefficients under excess base or enzyme conditions. nih.gov The kinetic data obtained from such spectrophotometric measurements are crucial for constructing Hammett plots and Brønsted plots to elucidate reaction mechanisms and the influence of electronic effects on reaction rates. semanticscholar.org

In a study on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters, the release of 4-nitrophenol was monitored at 413 nm to determine the reaction kinetics. semanticscholar.org The change in absorbance over time provides a direct measure of the reaction rate. This method has been applied to both non-enzymatic hydrolysis at various pH conditions and enzymatic hydrolysis catalyzed by enzymes like lipase, trypsin, and nattokinase. semanticscholar.org

| Compound | Monitored Species | Wavelength (nm) | Application |

| 4-Nitrophenyl benzoate | 4-Nitrophenolate ion | ~400-413 | Monitoring non-enzymatic and enzymatic hydrolysis kinetics. semanticscholar.orgresearchgate.net |

| 4-Nitrophenyl carbonates and carbamates | 4-Nitrophenol | 413 | Studying base-labile protecting groups. emerginginvestigators.org |

| Phenyl 4-nitrophenyl thionocarbonate | 4-Nitrophenoxide ion | Not specified | Kinetic study of aminolysis. nih.gov |

Catalytic Effects in Ester Hydrolysis (e.g., Metal Ions, Micelles, pH Catalysis)

The hydrolysis of esters, including this compound and its analogs like p-nitrophenyl benzoate, is subject to catalysis by various agents, which can significantly enhance reaction rates. These catalytic effects are crucial in both chemical and biological systems.

Metal Ion Catalysis: Transition metal ions, such as Cu(II) and Zn(II), have been shown to catalyze the hydrolysis of esters. researchgate.net For instance, metallomicelles composed of Cu(II) and Zn(II) complexes can enhance the hydrolysis of carboxylic acid esters. researchgate.net The catalytic activity of these metal ions often involves the formation of a ternary complex with the ester and a ligand, where the metal ion can polarize the ester's carbonyl group, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. researchgate.net In some cases, the metal complex itself provides a nucleophilic species, such as a metal-bound hydroxide, which can attack the ester. iastate.edu

Micellar Catalysis: The rate of ester hydrolysis can be dramatically affected by the presence of micelles. researchgate.net For the hydrolysis of p-nitrophenyl benzoate (p-NPB), the rate constant increases drastically with the formation of micelles from surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net This rate enhancement is attributed to the partitioning of the ester into the micellar phase, where the local concentration of reactants may be higher, and the transition state can be stabilized by the micellar environment. researchgate.net The nature of the surfactant, whether cationic or anionic, plays a significant role in the catalytic efficiency. researchgate.net

pH Catalysis: The hydrolysis of this compound and its analogs is highly dependent on the pH of the medium. The reaction can be catalyzed by both acids and bases. semanticscholar.org In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. semanticscholar.org Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. semanticscholar.org The rate of hydrolysis generally increases with increasing pH in the basic range. semanticscholar.orgrasayanjournal.co.in For example, studies on p-nitrophenyl benzoate esters have shown that the release of the 4-nitrophenoxide ion, which is yellow, provides a convenient way to monitor the reaction kinetics spectrophotometrically, especially under basic conditions. semanticscholar.orgresearchgate.netacs.org

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms by systematically studying the effect of substituents on reaction rates.

Hammett Equation Analysis for Substituent Effects on Reaction Rates

The Hammett equation, log(k/k₀) = σρ, is a widely used LFER that relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.org

For the hydrolysis of substituted 4-nitrophenyl benzoates, Hammett plots of log(k) versus σ often yield valuable mechanistic information. semanticscholar.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops in the transition state. wikipedia.org For the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates in 10% acetonitrile-water, a ρ value of 2.14 was obtained for the reaction with hydroxide ion, and 1.67 for the reaction with phenoxide ion. These large positive ρ values are consistent with a significant buildup of negative charge at the carbonyl carbon in the transition state, suggesting a mechanism involving nucleophilic attack as the rate-determining step. nih.gov

However, in some cases, Hammett plots for the reactions of 4-nitrophenyl X-substituted benzoates are nonlinear. nih.govresearchgate.netresearchgate.netnih.gov These nonlinearities can arise from a change in the rate-determining step (RDS) or from ground-state stabilization through resonance interactions. researchgate.netresearchgate.netkoreascience.kr For instance, in the aminolysis of these esters, nonlinear Hammett plots have been observed, where substrates with electron-donating groups deviate from the linearity established by those with electron-withdrawing groups. nih.gov

Table 1: Hammett ρ Values for Reactions of Substituted Benzoate Esters

| Reaction | Solvent | ρ Value | Reference |

|---|---|---|---|

| Hydrolysis of 4-nitrophenyl esters of substituted benzoic acids with hydroxide ion | 10% acetonitrile (B52724)–water | 2.14 | |

| Hydrolysis of 4-nitrophenyl esters of substituted benzoic acids with phenoxide ion | 10% acetonitrile–water | 1.67 | |

| BphD-catalysed hydrolysis of p-nitrophenyl benzoate esters | Not specified | +0.98 | nih.gov |

| Lipase-catalyzed hydrolysis of 4-nitrophenyl benzoate esters | Not specified | -0.158 | semanticscholar.org |

| Trypsin-catalyzed hydrolysis of 4-nitrophenyl benzoate esters | Not specified | -0.470 | semanticscholar.org |

Brønsted-Type Plots for Probing Nucleophile Reactivity and Mechanism

The Brønsted equation relates the logarithm of the rate constant to the pKa of the nucleophile or the leaving group. A Brønsted-type plot can provide insights into the degree of bond formation or cleavage in the transition state. The Brønsted coefficient, βnuc, reflects the sensitivity of the reaction rate to the basicity of the nucleophile.

For the reactions of 4-nitrophenyl X-substituted benzoates with various nucleophiles, linear Brønsted-type plots have been observed. researchgate.netresearchgate.net For example, the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates yielded linear Brønsted plots with βnuc values ranging from 0.74 to 0.98. researchgate.net Such high βnuc values suggest a significant degree of bond formation in the transition state and are often indicative of a stepwise mechanism where the second step is rate-determining. researchgate.net

Conversely, a curved Brønsted-type plot can indicate a change in the rate-determining step as the nucleophile's basicity changes. koreascience.krscispace.com For the reactions of 2-chloro-4-nitrophenyl benzoate with primary amines, a downward-curving Brønsted plot was observed, suggesting a shift in the rate-determining step within a stepwise mechanism. koreascience.kr

Yukawa-Tsuno Equation for Quantifying Resonance Contributions

The application of the Yukawa-Tsuno equation has been particularly insightful for the reactions of 4-nitrophenyl X-substituted benzoates. nih.govresearchgate.net In cases where Hammett plots were nonlinear, the Yukawa-Tsuno plots often exhibited excellent linearity. nih.govresearchgate.netkoreascience.kr For instance, in the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates, the nonlinear Hammett plot was successfully linearized using the Yukawa-Tsuno equation with ρX = 1.57 and r = 0.43. researchgate.net This indicates that the nonlinearity in the Hammett plot is not due to a change in the rate-determining step but rather to the stabilization of the ground state of substrates with electron-donating groups through resonance interactions. researchgate.netkoreascience.kr

Table 2: Yukawa-Tsuno Parameters for Reactions of Substituted Benzoate Esters

| Reaction | Solvent | ρX Value | r Value | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates | Not specified | 1.57 | 0.43 | researchgate.net |

| Reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine | 80 mol % H₂O/20 mol % DMSO | 1.22-1.35 | 0.57-0.59 | koreascience.kr |

| Reactions of 4-nitrophenyl X-substituted 2-methylbenzoates with cyclic secondary amines | Acetonitrile | 0.30-0.59 | 0.90-1.15 |

Solvent Effects on Reaction Mechanism and Rate Constants

The solvent in which a reaction is carried out can have a profound impact on both the reaction rate and the underlying mechanism. chemrxiv.org Changes in solvent polarity, hydrogen-bonding ability, and viscosity can alter the stability of the reactants, transition state, and products, thereby influencing the reaction kinetics. chemrxiv.orgmdpi.com

For the hydrolysis of esters like this compound, moving to a more polar solvent can have different effects depending on the specific mechanism. If the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state more than the reactants, leading to an increase in the reaction rate. chemrxiv.org For instance, the rate of β-scission of cumyloxyl radicals increases with increasing solvent polarity. chemrxiv.org

In the context of nucleophilic substitution reactions of substituted nitrophenyl benzoates, the composition of the solvent mixture, such as DMSO-water, can significantly affect the reactivity. nih.govscholaris.ca The rate of alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically as the proportion of DMSO in a DMSO-water mixture increases. scholaris.ca This is attributed to the destabilization of the hydroxide ion (the nucleophile) in the ground state and the stabilization of the transition state in DMSO-rich media. scholaris.ca The nature of the solvent can also influence the selectivity of reactions, although in some cases, the solvent primarily affects the kinetics without altering the product distribution. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Benzoyl 2 Nitrophenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular properties by solving approximations of the Schrödinger equation. For molecules like 4-benzoyl-2-nitrophenyl benzoate (B1203000), DFT offers a balance of computational cost and accuracy, making it a suitable tool for exploring its conformational landscape and electronic features.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a molecule with multiple rotatable bonds, such as the ester and benzoyl groups in 4-benzoyl-2-nitrophenyl benzoate, there can be several local energy minima, each corresponding to a different conformer. Mapping the potential energy surface reveals the relative energies of these conformers and the energy barriers for rotation between them.

Table 1: Representative Torsional Angles in Substituted Benzophenones

| Compound | Dihedral Angle (Ring 1 - C=O) | Dihedral Angle (Ring 2 - C=O) | Inter-ring Angle |

|---|---|---|---|

| Benzophenone (B1666685) | ~30° | ~30° | ~56° |

| 3,4'-Dinitro-4-methylbenzophenone | Varies | Varies | 55.8° chemintech.ru |

| 4,6-Dichloro-5-nitrobenzofuroxan | N/A | N/A | Orthogonal nitro group mdpi.com |

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)

Once the geometry is optimized, the electronic structure can be analyzed to understand reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and nitro groups would be expected to be regions of high negative potential, while the hydrogen atoms on the aromatic rings would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In substituted benzophenones, the presence of electron-withdrawing groups like the nitro group tends to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap, potentially increasing reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Model Benzophenone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and charge transfer. These interactions, known as "hyperconjugation," contribute to the stability of the molecule.

In the context of this compound, NBO analysis could reveal the extent of electronic communication between the benzoyl group, the nitrophenyl moiety, and the central benzoate core. For instance, it could quantify the delocalization of lone pair electrons from the ester oxygen atoms into the antibonding orbitals of the adjacent carbonyl groups and aromatic rings. Studies on similar nitroaromatic compounds have used NBO analysis to understand the influence of substituents on charge distribution and reactivity. chemintech.rumdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is not limited to static molecules; it can also be used to model the dynamics of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which governs the reaction rate.

Energy Barriers and Thermochemical Parameters for Key Steps

For reactions involving esters like this compound, a key process to study is nucleophilic acyl substitution. Computational methods can model the attack of a nucleophile on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. The energy barriers for each step can be calculated, providing a detailed mechanistic picture.

Investigation of Substituent Effects on Transition State Structures and Stabilities

The electronic nature of substituents on the aromatic rings can significantly influence the rate and mechanism of a reaction. The Hammett equation, a linear free-energy relationship, is often used to quantify these effects experimentally. Computational studies can provide a theoretical basis for these empirical observations.

By systematically varying the substituents on the benzoyl or nitrophenyl rings of a model system and calculating the corresponding activation energies, a computational Hammett plot can be generated. This allows for a detailed analysis of how electron-donating and electron-withdrawing groups stabilize or destabilize the transition state. For instance, in the nucleophilic substitution of benzyl (B1604629) bromides, computational studies have shown that electron-withdrawing groups accelerate the reaction, and the calculated activation energies correlate linearly with the substituent constants. researchgate.net For this compound, the electron-withdrawing nitro group is expected to make the carbonyl carbon of the benzoate group more electrophilic and thus more susceptible to nucleophilic attack, lowering the activation energy for this step.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone |

| 3,4'-Dinitro-4-methylbenzophenone |

| 4,6-Dichloro-5-nitrobenzofuroxan |

| S-4-nitrophenyl thiobenzoates |

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Awaiting research data.

Calculation of Non-Linear Optical (NLO) Properties in Related Chromophores

Awaiting research data on relevantly structured chromophores.

Photochemical Reactivity and Excited State Dynamics of Aromatic Benzoate Esters

Photo-Fries Rearrangement in Phenyl Benzoate (B1203000) Systems

The Photo-Fries rearrangement is a characteristic photochemical reaction of phenyl esters that, upon absorption of UV light, converts the ester into hydroxy aryl ketone isomers. wikipedia.orgsigmaaldrich.com This process competes with other photochemical and photophysical decay pathways, and its efficiency is highly dependent on the molecular structure and reaction environment.

Unlike the thermal Fries rearrangement which requires a Lewis acid catalyst, the photo-Fries rearrangement proceeds through a radical mechanism upon photochemical excitation. wikipedia.org The process is initiated by the absorption of a photon, which promotes the phenyl benzoate system to an excited singlet state. From this state, the molecule undergoes homolytic cleavage of the ester C-O bond, generating a radical pair composed of a benzoyl radical and a phenoxyl radical, enclosed within a solvent "cage".

This caged radical pair can then follow several pathways:

In-cage Recombination: The radicals can recombine at the ortho or para positions of the phenoxyl radical. Subsequent tautomerization (rearomatization) yields the corresponding ortho- and para-hydroxybenzophenone products. This is the primary pathway for the productive Fries rearrangement.

Decarbonylation: The benzoyl radical can lose carbon monoxide to form a phenyl radical, which can then lead to other byproducts.

Radical Escape: The radicals can diffuse out of the solvent cage. The escaped phenoxyl radical can abstract a hydrogen atom from the solvent to form a phenol (B47542), while the benzoyl radical can also abstract a hydrogen to form benzaldehyde, which may be subsequently oxidized to benzoic acid. unipv.itresearchgate.net

The selectivity for ortho- versus para-hydroxybenzophenone products is influenced by factors such as solvent viscosity and the stability of the radical intermediates. In the case of 4-Benzoyl-2-nitrophenyl benzoate, the starting molecule already has substituents at the ortho (nitro) and para (benzoyl) positions of the phenolic ring. This substitution pattern means that a standard photo-Fries rearrangement to form a hydroxybenzophenone on this ring is blocked at the primary reactive sites.

Table 1: Photo-Fries Rearrangement Product Distribution for a Substituted Phenyl Benzoate

| Starting Material | Irradiation Time (h) | Conversion (%) | Product | Yield (%) |

| p-Nitrophenyl benzoate | 6 | 66 | 2-Hydroxy-5-nitrobenzophenone | 44 |

| p-Nitrophenyl benzoate | 6 | 66 | p-Nitrophenol | 0 |

| Data sourced from a study on the photo-Fries rearrangement in sustainable media. unipv.it |

Substituents on the aromatic rings profoundly affect photoreactivity. Electron-withdrawing groups, such as the nitro group present in this compound, can significantly influence the excited-state dynamics. The nitro group is known to promote intersystem crossing from the initial singlet excited state to a triplet state. unipv.it If the triplet state is the reactive state for bond cleavage, the rearrangement may still proceed. However, if the triplet state is unreactive towards cleavage, this pathway serves as an energy sink, reducing the quantum yield of the photo-Fries rearrangement. unipv.it

Conversely, electron-donating substituents on the phenol ring generally result in higher yields for the Fries rearrangement. sciencemadness.org In this compound, both the phenolic and benzoyl rings are substituted. The benzoyl group is electron-withdrawing, while the nitro group is strongly electron-withdrawing. These substituents deactivate the aromatic rings towards classical electrophilic substitution, but their primary role in this photochemical context is to modulate the energy levels and lifetimes of the excited states, thereby influencing the branching between rearrangement, side-product formation, and non-reactive decay pathways. nih.govrsc.org

Electron Transfer Processes in Nitroaromatic Esters Upon Photoexcitation

The photochemistry of ortho-nitroaromatic compounds is distinct and often dominated by processes other than the Photo-Fries rearrangement. For esters containing an ortho-nitrobenzyl moiety, photoexcitation typically initiates an intramolecular hydrogen transfer, which is a key step in their function as photolabile protecting groups. nih.govwikipedia.org

Upon absorption of light (typically >300 nm), the nitro group is promoted to an excited state (n→π*). thieme-connect.de In this state, the oxygen atom of the nitro group behaves like a radical and can abstract a hydrogen atom from the benzylic carbon of an adjacent group. In the case of this compound, there is no traditional benzylic C-H bond adjacent to the nitro group. However, the general mechanism for ortho-nitrobenzyl esters involves the abstraction of a hydrogen atom from the carbon alpha to the aromatic ring. This leads to the formation of a transient species known as an aci-nitro intermediate. wikipedia.org This intermediate is unstable and undergoes rapid electronic rearrangement, ultimately leading to the cleavage of the ester bond and the release of the protected molecule (in this case, benzoic acid). The nitro group is concomitantly converted into a nitroso group, resulting in a nitrosobenzaldehyde or related ketone as a byproduct. nih.gov

Studies on the reduction of nitroaromatic compounds have shown that these reactions can proceed through single-electron transfer mechanisms, forming radical anions. nih.govrsc.org The presence of both a nitro group and a benzophenone (B1666685) moiety in this compound suggests a complex excited-state landscape where electron transfer between the different aromatic systems could be a competing deactivation pathway. nih.gov

Design Principles and Mechanisms of Photolabile Protecting Groups

The unique photochemical reactivity of ortho-nitrobenzyl compounds makes them one of the most important classes of photolabile protecting groups (PPGs), often referred to as "caging" groups. nih.govwikipedia.orgrug.nl These groups allow for the controlled release of a substrate (like a carboxylic acid, alcohol, or amine) with high spatial and temporal precision using light as a "traceless" reagent. wikipedia.org The structure of this compound contains the core 2-nitrophenyl ester moiety, suggesting its potential application as a PPG for benzoic acid.

The key design principles for an effective PPG include:

Stability: The protecting group must be stable under various chemical conditions (e.g., acid, base) used during synthesis.

Efficient Cleavage: It should be removed with high quantum yield upon irradiation at a specific wavelength. nih.gov

Wavelength Compatibility: The absorption maximum should be at a wavelength (>320 nm) that minimizes damage to other molecules, especially in biological systems. thieme-connect.de

Clean Reaction: The photorelease should proceed with minimal and non-interfering byproducts. nih.gov

The mechanism for o-nitrobenzyl-based PPGs follows the intramolecular hydrogen abstraction pathway described in section 6.2, leading to the formation of the aci-nitro intermediate and subsequent release of the substrate. wikipedia.org

A significant advantage of PPGs is the ability to tune their absorption properties by modifying their chemical structure. This allows for wavelength-controlled, or "orthogonal," deprotection, where different protecting groups in the same system can be selectively cleaved by using different colors of light. rug.nlnih.govharvard.edu

This tuning is achieved by introducing substituents onto the aromatic ring of the PPG. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, are commonly used to shift the absorption maximum to longer wavelengths (a bathochromic shift). nih.govacs.org For example, the parent 2-nitrobenzyl group absorbs around 365 nm, while adding two methoxy groups (as in the 4,5-dimethoxy-2-nitrobenzyl, or NVOC, group) can shift the cleavage wavelength to as high as 420 nm. nih.gov Adding an electron-withdrawing group, such as a nitro group at the 3-position of a coumarin-based PPG, can also induce a large bathochromic shift. rug.nl

In this compound, the benzoyl group at the 4-position acts as a substituent on the 2-nitrophenyl chromophore. Its electron-withdrawing nature and extended conjugation would be expected to modify the absorption spectrum compared to an unsubstituted 2-nitrophenyl ester, thereby influencing the optimal wavelength for photolysis. The ability to fine-tune these properties is crucial for designing complex, light-controlled chemical and biological experiments. rug.nlnih.gov

Table 2: Influence of Aromatic Substituents on Absorption Maxima of Photolabile Protecting Groups

| Photolabile Group | Substituents | Typical Absorption/Cleavage Wavelength (nm) |

| 2-Nitrobenzyl (NB) | None | ~365 |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | 2x Methoxy (electron-donating) | ~350-420 |

| Coumarin-4-ylmethyl | None | ~312 |

| 3-Nitro-diethylaminocoumarin | Nitro (electron-withdrawing) | >400 |

| Data compiled from reviews on wavelength-selective deprotection. rug.nlnih.gov |

Strategies for Modulating Photoreactivity for Controlled Release

The utility of this compound and related o-nitrobenzyl (ONB) esters as photolabile protecting groups (PPGs) hinges on the precise control of their photoreactivity. The ability to modulate the rate, efficiency, and required wavelength for the photo-induced cleavage is critical for applications in areas like drug delivery, materials science, and biological research where controlled release is paramount. mdpi.comresearchgate.net Several key strategies have been developed to tune the photoreactivity of these compounds, primarily focusing on chemical modifications to the chromophore, altering the excitation method, and leveraging environmental factors. mdpi.comresearchgate.net

Structural Modification of the Chromophore

Chemical modification of the o-nitrobenzyl core is a primary strategy for tuning its photochemical properties. mdpi.comresearchgate.net These modifications can be categorized by their location on the molecule:

Aromatic Ring Substituents: Adding electron-donating or electron-withdrawing groups to the aromatic ring directly influences the electronic structure of the chromophore. instras.com Grafting electron-releasing groups can create a "push-pull" system with the electron-withdrawing nitro group, which can shift the maximum absorption wavelength (λmax) to longer, less damaging wavelengths (a bathochromic shift). instras.comoup.com However, a common trade-off is that extending the conjugation to red-shift the absorption often leads to a decrease in the uncaging quantum yield (Φu), which measures the efficiency of the photorelease. oup.comnih.gov For instance, while many o-nitrobenzyl derivatives can be engineered for red-shifted absorption into the near-UV range, their quantum yields for uncaging typically lie in the 0.1-1% range and tend to drop as λmax increases. nih.gov

Benzylic Position Substituents: Modifications at the benzylic carbon, the site of the crucial hydrogen abstraction, can also significantly alter reactivity. Introducing substituents at this position can influence the rate of hydrogen abstraction and subsequent rearrangement steps. researchgate.netrsc.org For example, introducing specific substituents can lead to the formation of a fluorescent nitrosoketone byproduct upon irradiation, allowing the uncaging event to be monitored in real-time. rsc.org

Leaving Group Effects: The nature of the leaving group itself (the "caged" molecule) can impact the quantum efficiency of the release. researchgate.net Studies have shown that the quantum yield for the release of leaving groups from o-nitrobenzyl PPGs correlates with the stabilization that the leaving group provides to a radical intermediate. researchgate.net This suggests that the properties of the molecule being released are a factor in the efficiency of its own release. researchgate.net

Advanced Excitation Strategies

Beyond simple UV irradiation, advanced photochemical techniques offer enhanced spatial and temporal control over the release process.

Wavelength-Controlled Orthogonal Photolysis: By using different photolabile protecting groups with distinct absorption spectra on the same molecule or in the same system, selective cleavage can be achieved by tuning the irradiation wavelength. harvard.edu For example, a system could be designed where a 3',5'-dimethoxybenzoin ester is cleaved with 254 nm light, while an o-nitrobenzyl ester in the same system remains intact, reacting only upon irradiation at a longer wavelength (e.g., >400 nm). mdpi.comharvard.edu This "orthogonal" control allows for the sequential release of multiple substrates. harvard.edu

Environmental and Isotopic Modulation

The environment in which the photolysis occurs can also be used to modulate the reaction.

Isotopic Substitution: A subtle but effective way to tune photoreactivity without altering the absorption properties of the chromophore is through isotopic substitution. nih.gov Replacing hydrogen atoms at the benzylic center with deuterium (B1214612) results in a significant kinetic isotope effect (KIE), with values up to 8.3 reported for the photolysis of o-nitrobenzyl derivatives. researchgate.netnih.gov This effect slows down the primary hydrogen-atom transfer step, thereby lowering the quantum yield of the reaction. researchgate.net This strategy provides a precise method for tuning reaction rates and has been used for the sequential deprotection of molecules. nih.gov

The following table summarizes the key strategies and their impact on the photoreactivity of o-nitrobenzyl-type phototriggers.

| Strategy | Method | Primary Effect on Photoreactivity | Key Benefit(s) | Common Limitation(s) |

| Structural Modification | Add electron-donating groups to the aromatic ring. | Shifts absorption to longer wavelengths (red-shift). nih.gov | Use of less energetic, potentially less damaging light. oup.com | Often decreases the quantum yield of photolysis. oup.comnih.gov |

| Modify substituents at the benzylic position. | Alters the rate of H-atom abstraction; can create fluorescent byproducts. rsc.org | Enables real-time monitoring of the release. rsc.org | May require complex synthesis. | |

| Advanced Excitation | Use Two-Photon Excitation (2PE). | Enables 3D spatially-controlled release with infrared light. ed.ac.uk | Deep tissue penetration; reduced photodamage; high spatial resolution. ed.ac.uk | Low two-photon action cross-sections (δu); requires specialized laser equipment. nih.gov |

| Employ Orthogonal Photolysis. | Allows for selective cleavage of different PPGs using different wavelengths. harvard.edu | Sequential and independent release of multiple compounds. harvard.edu | Requires careful selection of chromophores with non-overlapping spectra. | |

| Environmental Control | Change the solvent system. | Can alter reaction rates and quantum yields. rsc.orgnih.gov | Potential for simple, external control over reactivity. | Effects are highly specific to the solute-solvent pair and can be minimal. rsc.org |

| Use Isotopic Substitution (e.g., Deuterium). | Slows the rate of photolysis (Kinetic Isotope Effect). nih.gov | Fine-tunes reaction rates without changing absorption wavelength. nih.gov | Synthesis of isotopically labeled compounds can be costly. |

Advanced Academic Applications and Research Contexts

Mechanistic Probes for Acyl Transfer and Nucleophilic Substitution Processes

The predictable reactivity of nitrophenyl esters, including 4-Benzoyl-2-nitrophenyl benzoate (B1203000), makes them excellent model substrates for investigating the mechanisms of nucleophilic substitution and acyl transfer reactions. The presence of the electron-withdrawing nitro group activates the ester's carbonyl carbon toward nucleophilic attack and stabilizes the resulting nitrophenolate leaving group, facilitating kinetic studies.

Kinetic investigations, often employing Hammett and Brønsted relationships, are crucial for distinguishing between different mechanistic pathways, such as concerted or stepwise processes. For instance, in the aminolysis of related p-nitrophenyl X-substituted-benzoates, the reaction is proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.gov The rate-determining step (RDS) can change depending on the basicity of the nucleophile (amine) and the nature of the substituents on the benzoyl group. nih.govkoreascience.kr

Nonlinear Hammett plots are often observed in these reactions. koreascience.kr This nonlinearity can arise from a change in the rate-determining step or from ground-state stabilization through resonance interactions, an ambiguity that can be resolved using the Yukawa-Tsuno plot. koreascience.kr For example, in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, linear Yukawa-Tsuno plots indicated that the nonlinear Hammett plots were caused by substrate stabilization and not a change in the RDS. The sensitivity of the reaction to the nucleophile's basicity is quantified by the Brønsted-type plot, with βnuc values typically between 0.6 and 0.8, suggesting the rate-determining step is the departure of the leaving group from the tetrahedral intermediate.

Table 1: Representative Kinetic Parameters for Nucleophilic Substitution of Substituted Nitrophenyl Benzoates

| Substrate System | Nucleophile | Key Finding | Interpretation | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl X-substituted-2-methylbenzoates | Cyclic Secondary Amines | Nonlinear Hammett plot; Linear Yukawa-Tsuno plot (ρX = 0.30-0.59) | Stepwise mechanism; RDS is leaving group departure, nonlinearity from substrate stabilization. | |

| 4-Chloro-2-nitrophenyl X-substituted-benzoates | Cyclic Secondary Amines | Nonlinear Hammett plot; Curved Brønsted-type plot (β2 = 0.85, β1 = 0.24) | Change in RDS from leaving group departure to nucleophilic attack as amine basicity increases. | koreascience.kr |

| S-4-Nitrophenyl 4-X-substituted thiobenzoates | Secondary Alicyclic Amines | Curved Brønsted-type plot (β1 ≈ 0.1-0.3, β2 ≈ 0.8) | Stepwise mechanism with a change in RDS depending on amine basicity. | nih.gov |

Substrates in Enzymatic Assays for Esterase and Protease Activity Studies

4-Nitrophenyl esters are widely used as chromogenic substrates in biochemical assays to determine the activity of hydrolytic enzymes like esterases, lipases, and proteases. semanticscholar.orged.ac.uk The utility of 4-Benzoyl-2-nitrophenyl benzoate and its p-nitrophenyl analog in this context is due to the release of the 4-nitrophenolate (B89219) anion upon enzymatic hydrolysis. semanticscholar.orgmdpi.com This anion is bright yellow and has a strong absorbance maximum around 410-415 nm, allowing for continuous and straightforward spectrophotometric monitoring of the reaction rate. nih.govsemanticscholar.orged.ac.uk

This method has been applied to study the catalytic mechanisms of enzymes such as trypsin, lipase, and nattokinase. semanticscholar.org By synthesizing a series of para-substituted 4-nitrophenyl benzoate esters, researchers can construct Hammett plots to probe the electronic effects on the rate of enzymatic hydrolysis. semanticscholar.org Inflection points in these plots can signify a change in the rate-determining step of the enzyme's catalytic cycle. semanticscholar.org

The assay protocol typically involves preparing a substrate solution, often in a solvent like DMSO or acetonitrile (B52724) to ensure solubility, and adding it to a buffered solution containing the enzyme. semanticscholar.orged.ac.uk The rate of increase in absorbance at the characteristic wavelength is then measured to calculate the enzyme's activity, often expressed in units (U), where one unit corresponds to the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. mdpi.com

Table 2: Application of Nitrophenyl Esters in Enzymatic Assays

| Enzyme Class | Substrate Example | Detection Method | Key Information Obtained | Reference |

|---|---|---|---|---|

| Esterase / Lipase | p-Nitrophenyl butyrate (B1204436) / p-Nitrophenyl palmitate | Spectrophotometry (Absorbance at 415 nm) | Enzyme activity (U/mL), kinetic parameters (kcat, KM). | mdpi.comnih.gov |

| Trypsin, Lipase, Nattokinase | para-Substituted 4-nitrophenyl benzoates | Spectrophotometry (Absorbance at 413 nm) | Hammett LFER to probe catalytic mechanisms and electronic effects. | semanticscholar.org |

| Thiolase (OleA) | p-Nitrophenyl alkanoates | Spectrophotometry and Mass Spectrometry | Probing reaction mechanism and substrate promiscuity. | nih.gov |

| Carboxyl Esterases | 4-Nitrophenyl benzoate | Spectrophotometry (Absorbance at 410 nm) | Determination of optimal pH, temperature, and kinetic constants. | ed.ac.uk |

Intermediates in Complex Organic Synthesis and Derivatization Schemes

This compound and related structures are valuable intermediates in multi-step organic synthesis. The most common synthetic route to these compounds involves the acylation of a substituted nitrophenol with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.org This straightforward esterification provides a modular approach to a wide array of derivatives.

These compounds can serve as building blocks for more complex molecular targets. For example, the core structure can be incorporated into larger molecules designed for specific biological or material applications. The synthesis of novel benzoylthioureido phenyl derivatives, which target carbonic anhydrase enzymes, utilizes benzoyl isothiocyanates as key intermediates that can be derived from corresponding benzoic acids. nih.gov Similarly, related nitrobenzoyl structures are used in the synthesis of compounds explored for their potential therapeutic properties.

The synthesis of 4-formyl-2-nitrophenyl benzoate, a related derivative, is achieved by reacting 4-hydroxy-3-nitrobenzaldehyde (B41313) with benzoyl chloride. researchgate.netnih.gov This highlights the role of the parent structure as a scaffold that can be functionalized with other reactive groups (like the formyl group), further expanding its utility as a versatile synthetic intermediate for creating a library of nitroaryl benzoate derivatives. researchgate.net

Integration into Advanced Material Architectures for Functional Studies

The structural motifs within this compound lend themselves to incorporation into advanced materials and functional architectures. While direct integration of this specific compound is not widely documented, the principles governing its components are applied in materials science. For instance, the hydrolysis of similar p-nitrophenyl esters has been studied extensively in micellar systems, where cationic micelles catalyze the reaction by stabilizing the tetrahedral intermediate. These organized assemblies serve as models for understanding reaction dynamics in environments that mimic aspects of enzymatic catalysis and can be considered rudimentary functional material architectures.

More advanced applications involve incorporating the benzoate moiety into phototunable supramolecular receptors. Researchers have designed systems with binding motifs specifically for benzoate anions where the binding process can be controlled by light. rsc.org In one example, a receptor undergoes a [4+4] photoelectrocyclization upon exposure to light, which alters the binding pocket and releases the benzoate guest, demonstrating dynamic control within a material architecture. rsc.org

Supramolecular Recognition Phenomena Involving Related Aromatic Anions

The benzoate anion, which can be conceptually derived from this compound, is a key target in the field of supramolecular anion recognition. The development of synthetic receptors that can selectively bind anions is a major area of research, with applications in sensing, catalysis, and transport. acs.org

Receptors for benzoate often employ a combination of hydrogen bonding and other non-covalent interactions. Squaramide-based receptors, for example, have been designed to bind dicarboxylates and other anions through strong hydrogen bonds with the squaramide N-H groups. unica.it The binding affinity of these receptors can be tuned by modifying their structure and the solvent system. unica.it

Furthermore, anion-aromatic interactions, including anion-π interactions, play a crucial role in recognition phenomena. nih.govresearchgate.net These interactions occur between an anion and the electron-deficient (π-acidic) region of an aromatic ring. researchgate.net While the cation-π interaction is well-studied, the anion-aromatic interaction is also recognized as important in both biological and synthetic systems for positioning anionic groups within specific architectures. nih.gov For instance, the binding of benzoate anions to phototunable anthracene-based receptors has been shown to involve both π-π stacking and C-H···anion interactions. rsc.org The study of how benzoate and related aromatic anions interact with these sophisticated supramolecular hosts provides fundamental insights into molecular recognition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzoyl-2-nitrophenyl benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification between substituted benzoyl chlorides and nitrophenol derivatives. For example, analogous nitro benzoates like methyl 4-(4-formyl-2-nitrophenoxy)benzoate are prepared using nucleophilic aromatic substitution. Optimization involves adjusting solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to enhance yields. Catalysts such as DMAP may accelerate reactions, as seen in similar ester syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, with R factors <0.05 ensuring accuracy, as demonstrated for 4-formyl-2-nitrophenyl benzoate derivatives .

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z ~300–500 range) and fragmentation patterns of nitro and benzoyl groups .

- UV-Vis spectroscopy : Monitors nitro group absorption (~270–300 nm) for reaction progress tracking .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Safety data for structurally similar nitro compounds (e.g., Benzaldehyde 4-nitrophenylhydrazone) recommend immediate medical attention for respiratory distress and avoiding oral exposure .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Structural ambiguities (e.g., disorder, twinning) are addressed using refinement tools (SHELXL) and validation software (PLATON). For example, thermal ellipsoid analysis and hydrogen-bonding networks resolved discrepancies in 4-nitrophenyl 2-chlorobenzoate studies .

Q. What computational approaches predict the reactivity of nitro and benzoyl groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron-withdrawing effects of the nitro group. PubChem-derived properties (e.g., SMILES, InChIKey) guide computational studies on bond dissociation energies and reaction pathways .

Q. How can mechanistic studies elucidate the nitro group’s role in photochemical reactions?

- Methodological Answer : Time-resolved UV-Vis spectroscopy tracks nitro-to-nitrite rearrangements under UV light. Analogous studies on phenacyl benzoates revealed photo-removable protecting group mechanisms, applicable to designing light-triggered reactions .

Q. What strategies mitigate impurities during synthesis?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes by-products. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, as applied to 4-hydroxy-4-(4-nitrophenyl)butan-2-one .

Applications in Organic Synthesis

Q. Can this compound serve as a photoactive protecting group?

- Methodological Answer : The nitro group’s photolability enables its use in photo-removable protecting strategies. Similar benzoates (e.g., phenacyl esters) release carboxylic acids under UV light, a mechanism leveraged in controlled drug delivery systems .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.